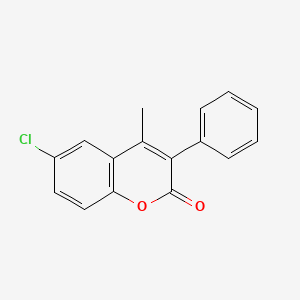

6-Chloro-4-methyl-3-phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQQKPMUYROBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239919 | |

| Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112030-31-6 | |

| Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112030-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 6-Chloro-4-methyl-3-phenylcoumarin is typically achieved through well-established condensation reactions, with the Pechmann condensation being a prominent method. This reaction involves the acid-catalyzed condensation of a substituted phenol (B47542) with a β-ketoester. wikipedia.org

In the specific case of this compound, the synthesis would logically involve the reaction of 4-chlorophenol (B41353) with ethyl 2-phenylacetoacetate in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst. The Pechmann condensation is valued for its efficiency and ability to produce good yields of coumarin (B35378) derivatives. wikipedia.orgjetir.org

Alternative synthetic strategies for creating the 3-phenylcoumarin (B1362560) scaffold include the Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) with a phenylacetic acid. nih.gov Various synthetic routes have been explored to construct the 3-phenylcoumarin system, including methods that build the coumarin bicycle or attach the phenyl ring at the 3-position. nih.gov

The characterization of the synthesized this compound is crucial to confirm its structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Spectroscopic and Analytical Data for Characterization

| Technique | Expected Observations |

| FT-IR Spectroscopy | Characteristic absorption bands for the C=O of the lactone ring, C=C of the aromatic rings, and C-Cl bond would be expected. |

| ¹H-NMR Spectroscopy | Signals corresponding to the protons of the methyl group, the phenyl group, and the coumarin nucleus would be observed, with their chemical shifts and splitting patterns confirming the substitution pattern. |

| ¹³C-NMR Spectroscopy | Resonances for all carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon, would be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound would be observed, along with characteristic fragmentation patterns. |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and chlorine would align with the calculated values for the molecular formula C₁₆H₁₁ClO₂. researchgate.net |

This table is a representation of expected data based on standard analytical techniques for organic compounds.

Biological Activities and Mechanistic Investigations of 6 Chloro 4 Methyl 3 Phenylcoumarin Analogs

Anticancer and Cytotoxic Mechanisms

Derivatives of 6-Chloro-4-methyl-3-phenylcoumarin have demonstrated notable potential in the realm of oncology. Their mechanisms of action are multifaceted, targeting several key processes involved in cancer cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Analogs of this compound have been shown to effectively trigger this process. For instance, a novel microtubule-targeted agent, 6-chloro-4-(methoxyphenyl) coumarin (B35378), was found to induce apoptosis in HeLa cells in a dose- and time-dependent manner. nih.govnih.govresearchgate.net This induction of apoptosis is often linked to the compound's ability to cause cell cycle arrest, a state where the cell division process is halted. The same 6-chloro-4-(methoxyphenyl) coumarin analog was observed to cause a reversible G2/M phase arrest in HeLa cells, preventing them from proceeding through mitosis. nih.govnih.gov The cell cycle is a tightly regulated process, and its disruption can lead to the demise of cancer cells. nih.govmdpi.com The ability of these coumarin derivatives to interfere with the cell cycle, particularly at the G2/M checkpoint, highlights a key mechanism of their anticancer activity. nih.govnih.gov

Inhibition of Tumor Cell Proliferation

The uncontrolled proliferation of cells is a hallmark of cancer. Research has shown that analogs of this compound can significantly inhibit the proliferation of various tumor cell lines. One particular analog, 6-chloro-4-(methoxyphenyl) coumarin, exhibited broad-spectrum anticancer activity against nine cancer cell lines derived from six different tissues, including colon, breast, liver, and cervical cancer. nih.govnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, 6-chloro-4-(methoxyphenyl) coumarin displayed an IC50 value of approximately 200 nmol/L in HCT116 cells, indicating strong antiproliferative activity. nih.govnih.govresearchgate.net Further studies on various coumarin-based hybrids have also reported significant antiproliferative effects against a range of cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Coumarin Analogs

| Compound/Analog | Cancer Cell Line(s) | IC50 Values | Reference(s) |

| 6-chloro-4-(methoxyphenyl) coumarin | HCT116, and 8 other cell lines | ~200 nmol/L (HCT116); 75 nmol/L–1.57 μmol/L (various) | nih.govnih.gov |

| Coumarin–1,2,3-triazole hybrid (12c) | PC3, MGC803, HepG2 | 0.34 ± 0.04 μM, 0.13 ± 0.01 μM, 1.74 ± 0.54 μM | nih.gov |

| Coumarin–pyrazole hybrid (35) | HepG2, SMMC-7721, U87, H1299 | 2.96 ± 0.25 μM, 2.08 ± 0.32 μM, 3.85 ± 0.41 μM, 5.36 ± 0.60 μM | nih.gov |

| Coumarin–thiazole hybrid (43d) | HeLa | 0.0091 ± 0.0007 µM | nih.gov |

Modulation of Specific Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.netfrontiersin.org Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.gov While direct studies on this compound's effect on this specific pathway are emerging, the broader class of coumarins has been shown to modulate PI3K/Akt/mTOR signaling. nih.gov The inhibition of this pathway can lead to decreased cancer cell proliferation and survival. The development of inhibitors targeting this pathway is an active area of research in oncology. nih.gov

Microtubule Targeting Agents

Microtubules are dynamic protein filaments essential for cell division, and agents that interfere with their function are a cornerstone of cancer chemotherapy. mdpi.com A significant finding is that 6-chloro-4-(methoxyphenyl) coumarin acts as a novel microtubule-targeting agent. nih.govnih.govconsensus.app This compound was shown to induce the depolymerization of purified tubulin, the protein subunit of microtubules. nih.govnih.govresearchgate.net By disrupting microtubule dynamics, this coumarin analog effectively halts the cell cycle at the G2/M phase, leading to apoptosis. nih.govnih.gov This mechanism is similar to that of other successful microtubule-targeting drugs used in cancer treatment. nih.gov

Antiangiogenic and Anti-metastatic Effects

While direct evidence for the antiangiogenic and anti-metastatic effects of this compound specifically is still under investigation, the broader class of coumarins has shown promise in these areas. For instance, certain coumarin derivatives have been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, coumarin derivatives have also been investigated for their antimicrobial activities. Various studies have demonstrated that certain coumarin analogs exhibit inhibitory effects against a range of bacteria and fungi. For example, some synthesized coumarin derivatives have shown good antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net The introduction of a chlorine substituent has been noted to contribute to the antimicrobial activity of some coumarin derivatives. nih.gov Furthermore, studies on 6-methylcoumarin (B191867) have demonstrated its antifungal activity against plant pathogens like Valsa mali, suggesting a potential application in agriculture. nih.gov The antibacterial screening of various coumarin derivatives has confirmed their effects on food-poisoning bacteria, with some showing particular efficacy against Bacillus cereus. mdpi.com

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound/Analog | Microorganism(s) | Activity/Inhibition Zone | Reference(s) |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxy-coumarin) | S. aureus, B. subtilis | 34.5 mm, 24 mm | nih.gov |

| Various coumarin derivatives (3a, 3b, 3c, 3d, 3e, 3j, 3n) | B. cereus | >20 mm | mdpi.com |

| 6-methylcoumarin | Valsa mali | 94.6% inhibition at 400 mg/L | nih.gov |

Antibacterial Efficacy and Spectrum

Analogs of this compound have demonstrated notable antibacterial properties. For instance, compounds with a (4-benzylpiperazin-1-yl)propoxy substitution at the 4-position of 3-phenylcoumarins have shown significant antibacterial activity, comparable to the standard drug streptomycin. nih.gov Similarly, nitro and amino derivatives of 3-phenylcoumarins have exhibited antibacterial activity against Staphylococcus aureus that is comparable to standards like oxolinic acid and ampicillin. nih.gov

The introduction of a halogen group, such as chlorine, to the phenyl ring of the coumarin nucleus has been reported to have a notable effect on antibacterial actions. arkajainuniversity.ac.in Specifically, the chloro-substituted coumarin compound (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one has shown considerable zones of inhibition against E. coli and S. aureus. arkajainuniversity.ac.in Furthermore, a series of 6-(R)phenyl-azo-coumarin-3-carboxy(3-chloro-4-methoxy) anilide derivatives were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. biomedpharmajournal.org Certain compounds within this series displayed moderate to high activity against S. aureus and good activity against E. coli. biomedpharmajournal.org

The position of substituents on the coumarin scaffold plays a crucial role in determining antibacterial efficacy. Studies have indicated that substituents at the C-3 and C-4 positions are particularly important for the development of new antibacterial agents. arkajainuniversity.ac.in For example, 3-phenylcoumarins coordinated to a fac-[Re(CO)3]+ core have displayed potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecium. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Analogs

| Compound ID | Target Bacteria | Activity | Reference |

| (4-benzylpiperazin-1-yl)propoxy substituted 3-phenylcoumarin (B1362560) | Various | Comparable to Streptomycin | nih.gov |

| Nitro/amino derivatives of 3-phenylcoumarin | Staphylococcus aureus | Comparable to Oxolinic acid and Ampicillin | nih.gov |

| (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one | E. coli, S. aureus | Significant zones of inhibition | arkajainuniversity.ac.in |

| 6-(R)phenyl-azo-coumarin-3-carboxy(3-chloro-4-methoxy) anilide derivatives | S. aureus, E. coli | Moderate to high activity | biomedpharmajournal.org |

| 3-phenylcoumarins with fac-[Re(CO)3]+ | MRSA, Enterococcus faecium | Potent activity | nih.gov |

Antifungal Properties

Research has also highlighted the antifungal potential of this compound analogs. For example, 3-phenylcoumarins with a (4-benzylpiperazin-1-yl)propoxy substitution at position 4 have demonstrated significant antifungal activity, comparable to the standard drug itraconazole. nih.gov The substitution pattern on the coumarin ring system is a key determinant of antifungal efficacy. Studies on a series of synthetic derivatives with coumarin and homoisoflavonoid cores revealed that C7-O-alkylated coumarin derivatives exhibited the best antifungal profiles against various Candida species. mdpi.com In contrast, substitutions at the C-3 and C-4 positions of the coumarin ring did not consistently lead to potent antifungal activity. mdpi.com

One particular derivative, a C7-O-pentyloxy substituted coumarin, demonstrated significant fungicidal capacity against C. albicans, C. tropicalis, and C. krusei. mdpi.com This compound was also effective at inhibiting the biofilm formation of C. tropicalis. mdpi.com Further investigations into the mechanism of action suggested that the antifungal activity was not due to direct interaction with ergosterol (B1671047) in the fungal plasma membrane or the fungal cell wall, but rather through interference with other pharmacological targets, potentially related to the cell's redox balance and ergosterol synthesis. mdpi.com

Interactive Data Table: Antifungal Activity of this compound Analogs

| Compound ID | Target Fungi | Activity | Reference |

| (4-benzylpiperazin-1-yl)propoxy substituted 3-phenylcoumarin | Various | Comparable to Itraconazole | nih.gov |

| C7-O-pentyloxy substituted coumarin | C. albicans, C. tropicalis, C. krusei | Significant fungicidal capacity | mdpi.com |

Mechanistic Insights into Antimicrobial Action (e.g., DNA gyrase inhibition)

The coumarin class of antibiotics is known to target the bacterial enzyme DNA gyrase, a crucial protein involved in DNA replication and transcription. nih.govnih.gov These compounds typically bind to the B subunit of DNA gyrase and inhibit its ATPase activity, thereby blocking DNA supercoiling. nih.gov The binding site for coumarins has been identified within the N-terminal portion of the B protein. nih.gov The mode of inhibition is not a simple competitive inhibition; instead, it is thought that coumarins stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov

Structural studies and site-directed mutagenesis have provided further insights into the interaction between coumarins and DNA gyrase. acs.org For instance, mutations of specific amino acid residues, such as Asn46 and Asp73, have been shown to affect the binding of coumarins to the enzyme. acs.org The hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose of coumarins have been demonstrated to be crucial for their binding affinity to gyrase. nih.gov

While the general mechanism of coumarin action on DNA gyrase is established, the specific interactions of this compound and its close analogs with this enzyme require more direct investigation. However, the established role of the coumarin scaffold as a DNA gyrase inhibitor provides a strong basis for understanding the potential antimicrobial mechanism of these compounds.

Neuroprotective and Enzyme Inhibitory Activities

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Analogs of this compound have emerged as potent and selective inhibitors of monoamine oxidases (MAO), particularly MAO-B. frontiersin.orgnih.gov The coumarin scaffold is considered ideal for developing MAO inhibitors due to its synthetic accessibility and potential for reversible inhibition. nih.govscienceopen.com The substitution pattern on the 3-phenylcoumarin core is critical for both the potency and selectivity of MAO inhibition.

Studies have shown that a chlorine atom at the 6-position of the 4-hydroxy-3-phenylcoumarin (B600451) scaffold enhances inhibitory activity and selectivity for MAO-B compared to unsubstituted or methyl-substituted analogs. nih.gov Furthermore, 6-chloro-3-phenylcoumarins lacking a substituent at the 4-position are generally more active as MAO-B inhibitors than their 4-hydroxylated counterparts. nih.gov For these 4-unsubstituted coumarins, substitutions at the meta and para positions of the 3-phenyl ring are favorable for activity. nih.gov For example, 6-chloro-3-(3'-methoxyphenyl)coumarin has been identified as a highly potent and selective MAO-B inhibitor, with an IC50 value in the nanomolar range. nih.govnih.gov

The 3-phenyl substitution itself is a key determinant of MAO-B inhibitory activity. scienceopen.com In the absence of this phenyl group, the inhibitory activity is significantly diminished. researchgate.net Molecular docking studies have been employed to understand the structure-activity relationships and the binding modes of these coumarin derivatives within the active site of MAO-B. nih.gov

Interactive Data Table: MAO Inhibition by this compound Analogs

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | High for MAO-B | nih.govnih.gov |

| 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin | MAO-A / MAO-B | - | Good selectivity for MAO-B | nih.gov |

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases, some 3-phenylcoumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE). rsc.org The development of multi-target drugs that can inhibit both MAO and AChE is an active area of research for diseases like Alzheimer's. rsc.org

A series of 3-substituted coumarins, specifically 3-benzamide coumarin derivatives, have been shown to inhibit both MAO-B and AChE, with activity in the micromolar range. rsc.org This dual inhibition profile makes them promising candidates for further development. Computational studies have also been employed to investigate 3-phenylcoumarin derivatives as potential multi-target inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases. nih.gov These studies indicate that the 3-phenylcoumarin scaffold possesses electronic characteristics crucial for anti-cholinesterase activity. nih.gov

Carbonic Anhydrase (CA) Inhibition

Coumarin derivatives have been identified as a relatively new class of carbonic anhydrase (CA) inhibitors with a unique mechanism of action. nih.gov They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of CA. nih.gov The resulting 2-hydroxy-cinnamic acid then binds to a specific region at the entrance of the enzyme's active site. nih.gov

Studies on 4-chloromethyl-7-hydroxy-coumarin derivatives have shown that these compounds can inhibit human carbonic anhydrase isoforms (hCA I and hCA II). tandfonline.comnih.gov The inhibitory activity is influenced by both the size of the molecule and electronic effects. tandfonline.com For instance, benzimidazolium salts of these coumarins generally exhibit higher inhibitory activity than the corresponding imidazolium (B1220033) salts. tandfonline.com

While direct studies on this compound as a CA inhibitor are limited, the established activity of other substituted coumarins suggests that this scaffold could also interact with carbonic anhydrases. The presence of the chloro and methyl groups on the coumarin ring, along with the phenyl substituent, would likely influence the binding affinity and isoform selectivity.

Structure Activity Relationships Sar of 6 Chloro 4 Methyl 3 Phenylcoumarin and Its Derivatives

Impact of Substitution at the Coumarin (B35378) Skeleton on Biological Activity

The core coumarin structure, a fusion of a benzene (B151609) and α-pyrone ring, serves as a versatile scaffold in medicinal chemistry. researchgate.net Its biological effects are profoundly influenced by the substitution pattern. mdpi.com While unsubstituted coumarins can exhibit toxicity upon metabolism, the introduction of various functional groups is a key strategy in the design of new bioactive molecules. mdpi.com

The introduction of a chlorine atom into the coumarin framework is a common strategy to modulate biological activity. eurochlor.org The position of this halogen substituent is critical in determining its effect on the molecule's performance.

Substitution at the C-6 position with a chlorine atom has been shown to enhance certain biological activities. In studies on 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, the presence of a chlorine atom at the C-6 position was found to improve inhibitory activity and selectivity against MAO-B compared to unsubstituted or methyl-substituted analogs. nih.gov Similarly, for coumarin-3-sulfonamides, a chlorine atom at C-6 improves scavenging activity more effectively than a methyl group at the same position. mdpi.com However, the enhancement is not universal across all activities; for antimicrobial properties against S. aureus gyrase, the efficacy of C-6 substituents was found to be in the order of -CH₃ > 7,8-Benzo > -Cl > -OCH₃. nih.gov

Substitution at the C-8 position can yield different outcomes. For instance, while introducing a chlorine atom at the C-6 position of certain coumarin-piperazine derivatives did not significantly affect receptor affinity, placing it at the C-8 position was found to increase affinity to D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov

The electronic effects of the chlorine atom, including its electron-withdrawing inductive effect and its ability to engage in halogen bonding, contribute to these modified biological profiles by altering interactions with biological targets. eurochlor.orgresearchgate.net

In some contexts, the C-4 methyl group can be beneficial. For example, in a series of 7-alkoxy-coumarins, a derivative with a methyl group at the C-4 position showed the highest affinity for α₁ₐ and D₂ receptors. nih.gov However, in other cases, it can be detrimental or less effective than other substituents. For instance, when studying Mcl-1 inhibitors based on a 6,7-dihydroxycoumarin scaffold, the C-4 methyl derivative had lower inhibitory activity than derivatives with trifluoromethyl, phenyl, or hydroxymethyl groups at the same position. nih.gov This suggests that hydrophobic and electron-withdrawing groups at C-4 were more beneficial for this specific activity. nih.gov

Furthermore, in the context of antioxidant activity, the addition of a methyl group at C-4 to 7-hydroxycoumarin was found to decrease its peroxide scavenging ability. mdpi.com A series of potent MAO-B inhibitors were developed based on a 6-methyl-3-phenylcoumarin scaffold, highlighting the utility of methyl substitution at other positions on the coumarin ring. nih.govrsc.orgresearchgate.net

The 3-phenylcoumarin scaffold is recognized as a privileged structure in medicinal chemistry, particularly for developing potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.netnih.gov The nature and position of substituents on this C-3 phenyl ring are critical determinants of biological potency.

Hydrophobic interactions through the phenyl ring are often vital for establishing binding at the active site of enzymes like MAO-B. researchgate.net Research has demonstrated that modifying the substitution pattern on this ring can fine-tune the inhibitory activity by orders of magnitude. For example, in a series of 6-methyl-3-phenylcoumarins evaluated as MAO-B inhibitors, the position of a methoxy (B1213986) group on the phenyl ring had a profound effect. The meta-methoxy substituted compound was the most active in one study, with an IC₅₀ value of 0.80 nM, making it significantly more potent and selective than the reference drug R-(-)-deprenyl. nih.gov A subsequent study identified a derivative with a 3'-dimethylcarbamatephenyl group as the most potent in its series, with an IC₅₀ of 60 nM. researchgate.net

These findings underscore that the electronic and steric properties of the substituents on the 3-phenyl ring directly influence the molecule's ability to fit into and interact with the binding pocket of its target enzyme. rsc.org

| Compound | Substitution on 3-Phenyl Ring | MAO-B IC₅₀ (nM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| Compound 4 (from series) | 3'-Methoxy | 0.80 | > 12500 | nih.gov |

| Compound 3 (from series) | 4'-Methoxy | 3.4 | > 2941 | nih.gov |

| Compound 5 (from series) | 2'-Methoxy | 14.4 | > 694 | nih.gov |

| Compound 6 (from series) | 4'-Hydroxy | 2.1 | > 4762 | nih.gov |

| Compound 5n (from series) | 3'-Dimethylcarbamate | 60 | > 1664 | rsc.orgresearchgate.net |

Correlation between Molecular Structure and Photophysical Characteristics

Coumarin derivatives are well-known for their excellent optical properties, which has led to their use as fluorescent probes and sensors. researchgate.net These photophysical characteristics, such as absorption and fluorescence wavelengths, quantum yield, and Stokes shift, are highly dependent on the molecular structure.

The introduction of electron-donating groups (like hydroxyl or amino) and electron-accepting groups (like nitro or carboxyl) onto the coumarin scaffold can significantly alter the photophysical parameters. researchgate.net Expanding the π-conjugated system, for instance by fusing additional aromatic rings, also shifts the absorption and emission spectra. researchgate.net The emission intensity and Stokes shift (the difference between the maximum absorption and emission wavelengths) are particularly sensitive to the substitution pattern and the polarity of the surrounding environment (solvatochromism). researchgate.netscielo.br

Computational Chemistry and in Silico Modeling of 6 Chloro 4 Methyl 3 Phenylcoumarin

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential therapeutic applications of compounds like 6-Chloro-4-methyl-3-phenylcoumarin by identifying its likely biological targets and elucidating the nature of its interactions.

Docking studies on coumarin (B35378) derivatives have revealed their potential to interact with a wide array of biological targets implicated in various diseases. For instance, coumarin hybrids have been investigated as inhibitors for enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B). nih.gov The general findings from these studies indicate that the coumarin scaffold fits effectively into the active sites of these enzymes. The interactions are often characterized by hydrogen bonds, typically involving the carbonyl group of the coumarin ring, and π–π stacking interactions between the aromatic rings of the coumarin and the amino acid residues of the target protein. nih.gov

In the context of this compound, the substituents are expected to play a significant role in modulating these interactions. The chlorine atom at the 6-position, being an electron-withdrawing group, can influence the electronic distribution of the entire ring system and potentially form halogen bonds or other specific interactions. The 3-phenyl group is particularly important for establishing π–π stacking interactions within the binding pockets of target proteins. nih.gov

Studies on related coumarins targeting the phosphatidylinositol 3-kinase (PI3Kα) enzyme, a key target in cancer therapy, show that these compounds can occupy the binding site and engage with key residues. mdpi.com Similarly, multi-targeted docking studies against SARS-CoV-2 proteins have demonstrated that coumarin derivatives can exhibit high binding affinity with crucial viral proteins like the main protease (Mpro) and spike protein. nih.gov These computational models provide a foundational hypothesis for the compound's potential efficacy, which can then be tested through in vitro and in vivo experiments. researchgate.net

| Target Protein/Enzyme | Potential Interactions of Coumarin Scaffold | Key Amino Acid Residues | References |

| Acetylcholinesterase (AChE) | Hydrogen bonding, π–π stacking | Tyr146, Glu225, Ser226, His466 | nih.gov |

| Butyrylcholinesterase (BuChE) | Hydrogen bonding, π–π stacking with tricyclic coumarin moiety | Ser226, Phe357, His446 | nih.gov |

| Phosphatidylinositol 3-Kinase (PI3Kα) | Engagement with key binding residues in the active site | Not specified | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | High binding affinity and prominent interactions | Not specified | nih.gov |

Quantum Chemical Calculations for Electronic and Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and photophysical properties of molecules. informaticsjournals.co.in For this compound, these calculations offer a detailed understanding of its molecular geometry, charge distribution, and spectroscopic behavior.

A common method used is DFT with the B3LYP functional and a 6-31+G(d,p) basis set. informaticsjournals.co.in These calculations can determine the optimized ground-state geometry of the molecule and analyze its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. informaticsjournals.co.in

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that provides insights into charge transfer and intramolecular bonding interactions. informaticsjournals.co.in For coumarin derivatives, NBO analysis can reveal significant stabilization energies arising from donor-acceptor interactions, such as electron delocalization from lone pairs on oxygen atoms to antibonding orbitals within the aromatic system. informaticsjournals.co.in

Furthermore, these computational methods are used to predict photophysical properties. Time-Dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra, helping to understand transitions like the π →π* transitions that are common in these aromatic systems. The calculations can also predict properties like ground and excited state dipole moments, which are influenced by solvent polarity. informaticsjournals.co.in

| Calculated Property | Significance | Typical Computational Method | References |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-31+G(d,p)) | informaticsjournals.co.in |

| Mulliken Charges | Describes the charge distribution across the atoms | DFT | informaticsjournals.co.in |

| Dipole Moment (Ground & Excited State) | Relates to the molecule's polarity and interaction with solvents | DFT, TD-DFT | informaticsjournals.co.in |

| Non-Linear Optical (NLO) Properties | Assesses potential for applications in photonics and optics | DFT | informaticsjournals.co.in |

| Stabilization Energy (from NBO) | Quantifies intramolecular charge transfer and delocalization | NBO Analysis | informaticsjournals.co.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

For coumarin derivatives, QSAR models have been successfully developed to predict various biological activities, including antioxidant capacity. nih.gov These models typically use a set of "descriptors"—numerical values that represent different physicochemical properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and lipophilic (e.g., LogP) properties.

In the case of this compound, a QSAR study would analyze how variations in its structure affect a specific biological endpoint. For example, a model might correlate the electronegativity of substituents at the 6-position (like the chlorine atom) with the compound's cytotoxicity IC₅₀ values. Studies have shown that the presence of a chlorine atom at position 6 can enhance the inhibitory activity of 3-phenylcoumarins against certain enzymes, such as MAO-B. nih.gov

3D-QSAR methods, which consider the three-dimensional arrangement of the atoms, are also used to enhance the predictive power of these models for discovering new inhibitors. nih.gov By aligning a series of related coumarin compounds and analyzing their common structural features in relation to their activity, researchers can build a pharmacophore model. This model represents the essential steric and electronic features required for biological activity, providing a clear roadmap for designing novel derivatives with improved therapeutic potential.

| Structural Feature / Descriptor | Potential Influence on Activity (based on QSAR principles) | Example from Coumarin Studies | References |

| Substituent at C6-position | Modulates electronic properties and can influence binding selectivity. | A chlorine atom at C6 improves selectivity and inhibitory activity against MAO-B. | nih.gov |

| Substitution at C4-position | Affects steric hindrance and can alter the binding mode. | A hydroxyl group at C4 can contribute to antioxidant capacity. | nih.gov |

| Phenyl group at C3-position | Key for π-π stacking interactions within receptor binding sites. | The phenyl ring is crucial for interactions with aromatic residues in enzymes. | nih.gov |

| Overall Lipophilicity (LogP) | Influences cell membrane permeability and bioavailability. | ADME predictions are a standard part of computational drug design for coumarins. | nih.gov |

Analytical Methodologies for 6 Chloro 4 Methyl 3 Phenylcoumarin Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 6-chloro-4-methyl-3-phenylcoumarin from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately nonpolar compounds.

The selection of the stationary phase is critical for achieving optimal separation. While C18 columns are widely used for their versatility, phenyl-functionalized columns can offer enhanced selectivity for aromatic compounds like this compound due to π-π interactions between the phenyl groups of the analyte and the stationary phase. A study on a per(3-chloro-4-methyl)phenylcarbamate-β-CD clicked chiral stationary phase highlights the potential for specialized columns to achieve high selectivity for structurally related compounds. nih.gov

The mobile phase composition, typically a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile (B52724), is optimized to achieve the desired retention time and peak shape. Gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to separate compounds with a wide range of polarities. The detection of this compound is commonly performed using a UV detector, as the coumarin ring system exhibits strong absorbance in the UV region.

Table 1: Typical HPLC Conditions for the Analysis of Phenylcoumarin Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm), Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Methanol and Water (with or without acidifiers like formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at specific wavelengths (e.g., 254 nm, 320 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a relatively high molecular weight, a high-temperature GC method is necessary. The compound is typically dissolved in a suitable organic solvent and injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column.

The choice of the capillary column is crucial for the separation of coumarin derivatives. Columns with a non-polar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., DB-5, HP-5MS), are commonly used. The temperature program, which involves a gradual increase in the column temperature, is optimized to ensure good separation and peak shape.

GC is often coupled with a mass spectrometer (GC-MS), which allows for both quantification and structural identification based on the mass spectrum of the compound. The retention index, a measure of a compound's retention relative to n-alkanes, can be a reliable parameter for the identification of this compound. For instance, the Kovats retention index for a structurally related compound, 4-chloro-3-methylphenol, has been determined on a DB-5 column. pherobase.com

Table 2: Representative GC Conditions for the Analysis of Substituted Aromatic Compounds

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 - 300 °C |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 100 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) and Micellar TLC

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purification of coumarin derivatives. It is often used to monitor the progress of chemical reactions or to screen for the presence of specific compounds in a mixture. For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar organic solvents serves as the mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

The choice of the solvent system is critical for achieving good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is commonly used for coumarins. After development, the spots can be visualized under UV light, as coumarins are often fluorescent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. For example, a TLC method for other coumarin derivatives using a toluene-acetone solvent system on silica gel plates has been described. libretexts.org

Micellar TLC is a variation of TLC where a surfactant is added to the mobile phase. This can improve the separation of certain compounds by altering their partitioning behavior.

Table 3: Exemplary TLC Systems for the Separation of Coumarin Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization |

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (7:3) | UV light (254 nm and/or 365 nm) |

| Silica Gel 60 F254 | Toluene : Diethyl Ether (1:1) saturated with 10% Acetic Acid | UV light, Iodine vapor |

| Silica Gel 60 F254 | Chloroform : Methanol (9:1) | UV light, specific spray reagents |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages for the analysis of coumarins, including faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations. ajchem-a.com

For the analysis of this compound, SFC can be a powerful tool. The polarity of the mobile phase can be fine-tuned by adding a polar organic modifier, such as methanol, to the supercritical CO2. This allows for the separation of a wide range of compounds, from non-polar to moderately polar.

The choice of the stationary phase is also critical in SFC. A variety of columns, including those used in HPLC, can be employed. For coumarin derivatives, stationary phases like 2-ethylpyridine (B127773) have been shown to provide good separation. biomedpharmajournal.org The optimization of parameters such as back pressure, temperature, and mobile phase composition is key to achieving the desired separation. SFC is increasingly being recognized as a green analytical technique due to the reduced use of organic solvents. libretexts.org

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Mass Spectrometry (MS and MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of a chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio). libretexts.org

Table 4: Postulated Mass Spectrometric Fragmentation of this compound

| Ion | Postulated Structure/Fragment Lost |

| [M] | Molecular Ion |

| [M-CO] | Loss of Carbon Monoxide |

| [M-CH3] | Loss of Methyl Radical |

| [M-Cl] | Loss of Chlorine Radical |

| [C6H5] | Phenyl Cation |

The combination of chromatographic separation with mass spectrometric detection (e.g., HPLC-MS or GC-MS) is a particularly powerful approach for the analysis of this compound, providing both retention time and mass spectral data for unambiguous identification and quantification.

UV-Vis and Fluorescence Spectroscopy

Substituents on the coumarin ring, particularly at the 3- and 7-positions, significantly influence the absorption and emission spectra. nih.govsrce.hr For instance, the introduction of a phenyl group at the 3-position is known to enhance the emission yield. srce.hr Studies on 3-substituted 4-hydroxycoumarin (B602359) derivatives show that these compounds exhibit strong absorption in the UV-Vis region, typically between 280 nm and 380 nm. researchgate.netresearchgate.net The position of the absorption maxima is dependent on the nature of the substituent and the polarity of the solvent. srce.hrresearchgate.net Electron-donating groups tend to cause a bathochromic (red) shift in the absorption and emission spectra. srce.hr

Fluorescence spectroscopy offers high sensitivity for the detection of coumarins. srce.hr The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the substitution pattern. For example, coumarin derivatives with a dimethylamino group at the 7-position exhibit high fluorescence quantum yields. nih.gov In contrast, unsubstituted coumarins at position 7 show weak or negligible fluorescence. nih.gov The excitation spectra of these compounds are generally similar to their absorption spectra. srce.hr

Table 1: General UV-Vis Absorption and Fluorescence Characteristics of Substituted Coumarins

| Compound Type | Typical λmax (nm) Range | Fluorescence Emission Range (nm) | Key Influencing Factors |

| 3-Substituted 4-hydroxycoumarins | 280 - 380 researchgate.netresearchgate.net | Varies with substitution | Substituent type, Solvent polarity srce.hrresearchgate.net |

| 7-Substituted Coumarins | Shifts to longer wavelengths with electron-donating groups nih.gov | 470 - 505 (for specific 7-N(CH3)2 substituted coumarins) nih.gov | Nature of substituent at position 7 nih.gov |

| 3-Phenylcoumarins | Not specified | Enhanced emission yield srce.hr | Phenyl group at position 3 srce.hr |

Note: This table provides general ranges and influencing factors based on studies of related coumarin compounds, as specific data for this compound was not found.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While specific NMR data for this compound is not available, analysis of structurally similar compounds provides insight into the expected spectral features. For instance, in a related compound, 6-Bromo-4-methyl-3-phenylcoumarin , the chemical shifts would be influenced by the bromine and phenyl substituents. The presence of a methyl group at the 4-position would typically appear as a singlet in the upfield region of the ¹H NMR spectrum. The protons on the phenyl ring and the coumarin core would exhibit complex splitting patterns in the aromatic region.

In the ¹³C NMR spectrum, the carbonyl carbon of the lactone ring is expected to resonate at a downfield chemical shift. The carbon atoms attached to the chlorine, methyl, and phenyl groups will also show characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals. nih.gov

Table 2: Expected ¹H and ¹³C NMR Spectral Regions for this compound (based on related structures)

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (C4-CH₃) | ~2.0 - 2.5 (singlet) | ~15 - 25 |

| Aromatic Protons (Coumarin & Phenyl) | ~7.0 - 8.5 (multiplets) | ~110 - 160 |

| Lactone Carbonyl (C2) | Not Applicable | ~160 - 170 |

| Carbon attached to Chlorine (C6) | Not Applicable | ~125 - 135 |

| Carbon at C3 | Not Applicable | ~120 - 140 |

| Carbon at C4 | Not Applicable | ~140 - 155 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. This data is inferred from general knowledge of NMR spectroscopy and data for similar compounds.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent band in the IR spectrum of a coumarin is typically the stretching vibration of the lactone carbonyl group (C=O), which appears in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the substituents on the coumarin ring. The spectrum would also exhibit bands corresponding to the C=C stretching vibrations of the aromatic rings and the pyrone ring, usually in the range of 1450-1650 cm⁻¹. The C-O stretching vibrations of the lactone ring would also be observable. Furthermore, the presence of the C-Cl bond would give rise to a characteristic absorption in the lower frequency region of the spectrum.

For a closely related compound, 6-Hydroxy-4-methyl-3-phenylcoumarin trifluoroacetate (B77799) , the IR spectrum would show additional bands for the trifluoroacetate group. spectrabase.com The analysis of 4-Methyl-3-phenyl-coumarin by ATR-IR provides a reference for the fundamental vibrations of the core structure. spectrabase.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Lactone C=O | 1700 - 1750 | Stretching |

| Aromatic C=C | 1450 - 1650 | Stretching |

| C-O (Lactone) | 1000 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

Note: This table presents expected ranges for the key functional groups. The exact peak positions and intensities can vary.

Sample Preparation Techniques for Coumarin Analysis

The effective analysis of coumarins from various matrices, such as food, cosmetics, and biological samples, necessitates robust sample preparation techniques to isolate and concentrate the analytes of interest while removing interfering substances.

Commonly employed methods for the extraction of coumarins include solvent extraction, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The choice of solvent is crucial for efficient extraction, with methanol, ethanol, and acetonitrile being frequently used. biomedpharmajournal.org

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique. C18 cartridges are often the stationary phase of choice for coumarin analysis due to their ability to retain these moderately nonpolar compounds. biomedpharmajournal.org The sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the coumarins are then eluted with a suitable organic solvent.

Liquid-Liquid Extraction (LLE) is another common technique, particularly for liquid samples. It involves partitioning the coumarins between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For solid samples, solvent extraction , often assisted by sonication or mechanical shaking, is a primary step. The selection of the extraction solvent and conditions (e.g., time, temperature) is optimized to maximize the recovery of the coumarins.

Following extraction and cleanup, the samples are typically analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection for quantification.

Table 4: Common Sample Preparation Techniques for Coumarin Analysis

| Technique | Typical Sorbents/Solvents | Application | Reference |

| Solid-Phase Extraction (SPE) | C18 cartridges | Cleanup and concentration of extracts | biomedpharmajournal.org |

| Solvent Extraction | Methanol, Ethanol, Acetonitrile | Initial extraction from solid matrices | biomedpharmajournal.org |

| Liquid-Liquid Extraction (LLE) | Ethyl acetate, Dichloromethane | Extraction from liquid samples | nih.gov |

Future Research Perspectives and Directions for 6 Chloro 4 Methyl 3 Phenylcoumarin

Design and Synthesis of Advanced Analogs with Tailored Properties

The structural framework of 6-Chloro-4-methyl-3-phenylcoumarin offers fertile ground for the design and synthesis of advanced analogs with finely tuned properties. Future synthetic strategies will likely focus on systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic profiles. Key areas of exploration will include:

Substitution Pattern Modification: The introduction of diverse substituents on both the phenyl ring at the 3-position and the coumarin (B35378) nucleus can significantly influence biological activity. For instance, the position and nature of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's interaction with biological targets.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can lead to analogs with improved pharmacological properties. For example, the chloro group at the 6-position could be substituted with other halogens or a trifluoromethyl group to alter lipophilicity and electronic properties.

Hybrid Molecule Synthesis: The conjugation of this compound with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic therapeutic effects. This approach could be particularly valuable in developing multi-target drugs for complex diseases.

Classic synthetic methodologies for coumarin synthesis, such as the Perkin reaction and Pechmann condensation, will continue to be relevant. nih.govresearchgate.net However, the exploration of more modern and efficient synthetic routes, including microwave-assisted synthesis and flow chemistry, will be crucial for the rapid generation of diverse analog libraries for high-throughput screening.

Exploration of Novel Therapeutic Targets and Biomedical Applications

While the anticancer and monoamine oxidase (MAO) inhibitory activities of 3-phenylcoumarin (B1362560) derivatives are areas of active investigation, future research should venture into novel therapeutic targets and biomedical applications for this compound and its analogs. nih.govnih.gov The presence of a chlorine atom at the 6-position has been shown to enhance inhibitory activity and selectivity against MAO-B, suggesting a strong potential for neurodegenerative diseases. nih.gov

Emerging areas of interest for exploration include:

Cholinesterase Inhibition: Given that some 3-phenylcoumarin derivatives have shown potential as multi-target inhibitors for human cholinesterases, investigating the efficacy of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could open avenues for Alzheimer's disease therapeutics. nih.gov

Antimicrobial and Antiviral Activity: The broad biological activity of coumarins warrants investigation into the potential of this compound as an antimicrobial or antiviral agent. mdpi.com

Inflammatory Pathway Modulation: The anti-inflammatory properties of many coumarin compounds suggest that this compound could be a candidate for modulating inflammatory pathways implicated in various chronic diseases. mdpi.com

A study on a related compound, 6-chloro-4-(methoxyphenyl) coumarin, demonstrated significant anticancer activity by inducing G2-M arrest and apoptosis in HeLa cells, highlighting the potential for this class of compounds in oncology. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, this integrated approach can significantly accelerate the identification and optimization of lead compounds.

Future research should leverage a variety of computational tools:

Molecular Docking: These studies can predict the binding modes and affinities of this compound analogs with various biological targets, providing insights into structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to predict the biological activity of novel analogs based on their physicochemical properties. nih.gov

Density Functional Theory (DFT): DFT simulations can be employed to understand the electronic properties, stability, and reactivity of the compounds, which are crucial for their biological function. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

These computational predictions must be rigorously validated through experimental assays to ensure their accuracy and relevance. This iterative cycle of computational design and experimental testing will be instrumental in the rational design of potent and selective drug candidates based on the this compound scaffold.

Development of Enhanced Analytical Techniques for Complex Matrices

As research on this compound and its analogs progresses from in vitro studies to more complex biological systems, the development of enhanced analytical techniques for their detection and quantification in complex matrices will be imperative.

Current analytical methods for coumarin derivatives often rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. mdpi.com Future advancements should focus on:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of the compound and its metabolites in biological fluids such as plasma and urine, as well as in tissue samples. mdpi.comnih.gov

Development of Validated Bioanalytical Methods: Robust and validated bioanalytical methods are crucial for pharmacokinetic and metabolism studies. These methods should be optimized for parameters such as linearity, accuracy, precision, and recovery.

Miniaturized Extraction Techniques: The implementation of miniaturized sample preparation techniques can reduce solvent consumption and analysis time while improving efficiency.

Q & A

Q. What software tools are recommended for spectral simulation and analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.